REACTION_CXSMILES
|
[SH:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1.[OH-].[K+].[K].Br[CH2:12][Cl:13]>CCO.CC#N>[Cl:13][CH2:12][S:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1 |f:1.2,^1:9|
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
SC=1SC(=NN1)C
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until complete dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CUSTOM
|
Details
|
(30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a viscous oil which
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at R.T. for 25 h
|
Duration
|
25 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluted first with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
ClCSC=1SC(=NN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 164.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |